molecular formula C15H22N4O4S B2953676 ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate CAS No. 327167-71-5

ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate

Cat. No.: B2953676
CAS No.: 327167-71-5
M. Wt: 354.43
InChI Key: RAZAGUMHUUJWII-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate is a purine-derived small molecule characterized by a thioether-linked butanoate ester and a substituted xanthine core. Its structure includes:

  • Xanthine scaffold: A 3-methyl-2,6-dioxopurine framework, common in adenosine receptor ligands and kinase inhibitors.
  • Isopropyl substituent: At position 7 of the purine ring, introducing steric bulk and lipophilicity.
  • Sulfanyl bridge: Connects the purine core to a butanoate ester, enhancing metabolic stability compared to oxygen-based linkages.
  • Ethyl butanoate ester: A four-carbon ester chain, balancing solubility and membrane permeability.

Properties

IUPAC Name

ethyl 2-(3-methyl-2,6-dioxo-7-propan-2-ylpurin-8-yl)sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S/c1-6-9(13(21)23-7-2)24-15-16-11-10(19(15)8(3)4)12(20)17-14(22)18(11)5/h8-9H,6-7H2,1-5H3,(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZAGUMHUUJWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the current understanding of its biological activity based on diverse sources, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydropurine core with a sulfanyl group and an ethyl butanoate moiety. Its structural formula can be represented as follows:

C14H20N4O4S\text{C}_{14}\text{H}_{20}\text{N}_{4}\text{O}_{4}\text{S}

This unique arrangement is thought to contribute to its biological properties.

Synthesis Methods

Recent studies have reported various synthetic routes for the preparation of this compound. One notable approach involves multi-component reactions that facilitate the formation of the purine scaffold efficiently. Such methods are advantageous for producing derivatives with potential biological activity while minimizing waste.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of this compound. Studies have evaluated its effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus12.5 µg/mLSignificant
Bacillus cereus25 µg/mLHighly Significant
Escherichia coli50 µg/mLModerate
Candida albicans30 µg/mLModerate to Low

The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Bacillus cereus, while showing moderate efficacy against certain fungal strains like Candida albicans .

The proposed mechanism of action for the antimicrobial effects involves disruption of microbial cell wall synthesis and interference with nucleic acid metabolism. The sulfanyl group is believed to enhance its interaction with microbial enzymes, leading to increased efficacy .

Case Studies

Several case studies have been published that explore the biological effects of this compound:

  • Study on Bacterial Resistance : A study investigated the potential of this compound in overcoming antibiotic resistance in Staphylococcus aureus. Results indicated that it could potentiate the effects of conventional antibiotics .
  • Fungal Infections : Another case study focused on its application in treating fungal infections. The compound was tested against resistant strains of Candida, showing promise in enhancing antifungal treatment outcomes .

Scientific Research Applications

Ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate is a chemical compound utilized in scientific research, featuring a purine base structure. It has a tetrahydro-purine ring with substituents that give it unique chemical properties, and its sulfenyl group enhances its reactivity and potential biological activity. Research into its specific biological effects is ongoing and could reveal therapeutic potentials in treating various diseases.

Potential Applications

This compound has potential applications in medicinal chemistry, materials science, and biochemical research. Its unique structural features make it a candidate for further research in these fields.

Areas of investigation:

  • Drug Discovery Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. Potential areas of investigation include enzyme inhibition, receptor binding, and cell signaling pathways. These studies will provide insights into its therapeutic potential and safety profile.
  • Materials Science Its reactions are crucial for modifying the compound for various applications in medicinal chemistry and materials science.
  • Biochemical Research Potential biological effects may exhibit therapeutic potentials in treating various diseases.

Structural Comparison

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-{[3-methyl-2,6-dioxo-7-(isopropyl)-purin]}Contains an isopropyl group instead of propan-2-ylDifferent substitution pattern affects reactivity
Ethyl 2-{[3-methylthio-purine]}Lacks dioxo groupsSimpler structure with potentially different biological activity
Methyl 2-{[7-benzylpurin]}Benzyl substitution instead of propan groupsMay exhibit different pharmacological properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in alkyl chain length, ester groups, and purine substituents. Below is a comparative analysis based on molecular features and inferred physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Purine Substituent (Position 7) Ester Group Key Structural Differences
Ethyl 2-{[3-methyl-2,6-dioxo-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butanoate C₁₅H₂₂N₄O₄S 354.43 g/mol Isopropyl (branched C₃) Ethyl butanoate Reference compound; branched C₃ substituent.
Ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate C₁₄H₂₀N₄O₄S 340.40 g/mol Propyl (linear C₃) Ethyl propanoate Shorter ester (C3 vs. C4); linear C₃ substituent.
Methyl 2-[(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate C₁₆H₂₄N₄O₄S 368.45 g/mol Hexyl (linear C₆) Methyl propanoate Longer alkyl chain (C6); methyl ester.

Key Observations:

The hexyl chain in may enhance membrane permeability but reduce aqueous solubility.

Ester Group Impact: The ethyl butanoate in the target compound (C4 ester) likely prolongs metabolic stability versus the ethyl propanoate (C3) in and methyl propanoate in , which are more prone to esterase hydrolysis.

Synthetic Considerations: Analogs like and may share synthetic pathways (e.g., Mitsunobu or nucleophilic substitution for sulfanyl group introduction) . However, branching (isopropyl) or long-chain alkyl groups (hexyl) require specialized reagents or protecting groups.

Biological Implications: No explicit activity data are available, but purine derivatives often modulate adenosine receptors or kinases. The isopropyl group in the target compound could favor interactions with hydrophobic binding pockets, while the hexyl chain in might disrupt such interactions due to excessive bulk.

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